(S)-Isoxazolidin-4-ol Hydrochloride physical properties
(S)-Isoxazolidin-4-ol Hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of (S)-Isoxazolidin-4-ol Hydrochloride
Foreword: A Focus on Foundational Understanding
In the landscape of drug discovery and development, the meticulous characterization of chiral building blocks is a cornerstone of success. (S)-Isoxazolidin-4-ol hydrochloride, a key heterocyclic intermediate, offers a versatile scaffold for the synthesis of complex bioactive molecules. Its utility, however, is fundamentally linked to its physical properties, which govern its reactivity, formulation potential, and stability. This guide moves beyond a simple data sheet to provide a comprehensive exploration of the core physical attributes of (S)-Isoxazolidin-4-ol hydrochloride. As your Senior Application Scientist, my objective is to not only present the data but to illuminate the causality behind the experimental methodologies used for its validation. We will delve into the "why" behind the "how," ensuring that every protocol is a self-validating system for generating trustworthy and reproducible results.
Core Molecular and Physical Properties
A foundational overview of (S)-Isoxazolidin-4-ol hydrochloride begins with its fundamental identifiers and bulk properties. This information is critical for everything from reaction stoichiometry to regulatory documentation.
| Property | Data | Source(s) |
| Chemical Name | (4S)-1,2-oxazolidin-4-ol hydrochloride | [1] |
| CAS Number | 338464-55-4 | [2] |
| Molecular Formula | C₃H₈ClNO₂ | [2] |
| Molecular Weight | 125.55 g/mol | [3] |
| Appearance | White to off-white solid/crystalline powder | [4] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2][5] |
Thermal Properties: Melting Point Analysis
The melting point is a critical indicator of purity and polymorphic form. For hydrochloride salts, the thermal profile can also reveal information about desolvation or decomposition events. While a precise melting point for the (S)-enantiomer is not widely published, data for the racemic mixture suggests a range of 125-129°C. Differential Scanning Calorimetry (DSC) is the gold-standard technique for an unambiguous determination.[6]
Causality in Experimental Design: Why DSC?
Unlike simple capillary methods, DSC provides a complete thermodynamic profile. It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the onset of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus).[7] This level of detail is crucial for identifying potential polymorphs or impurities, which would manifest as broadened peaks or secondary thermal events. For a hydrochloride salt, the DSC thermogram must be interpreted carefully, as endothermic events other than melting (e.g., loss of bound solvent or HCl) can occur.
Experimental Protocol: Melting Point Determination by DSC
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Sample Preparation: Accurately weigh 2-5 mg of (S)-Isoxazolidin-4-ol hydrochloride into a non-hermetic aluminum DSC pan. The use of a non-hermetic pan is a deliberate choice to allow for the escape of any volatile components that might evolve upon heating.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 200°C at a rate of 10°C/min under a constant nitrogen purge (50 mL/min). The heating rate of 10°C/min represents a standard condition that balances resolution and experimental time.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the endothermic peak, which is reported as the melting point. Integrate the peak area to calculate the enthalpy of fusion.
Workflow for DSC Analysis
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile: A Key Parameter for Application
Solubility is a critical physicochemical property that influences bioavailability and formulation development.[8] For a polar molecule like (S)-Isoxazolidin-4-ol hydrochloride, understanding its solubility in a range of aqueous and organic solvents is paramount.
Causality in Experimental Design: The Shake-Flask Method
The equilibrium shake-flask method is considered the "gold standard" for solubility determination due to its direct measurement of a saturated solution at equilibrium.[9] This method ensures that the system has reached a thermodynamic steady state, providing a true measure of solubility, unlike kinetic methods which can sometimes overestimate it by generating supersaturated solutions.[10] The choice of solvents—water, buffered solutions at physiological pHs, and common organic solvents—is designed to mimic biological conditions and provide a practical guide for formulation scientists.
Experimental Protocol: Equilibrium Solubility Determination
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System Preparation: Add an excess amount of (S)-Isoxazolidin-4-ol hydrochloride to a series of vials, each containing a known volume (e.g., 2 mL) of a selected solvent (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO). "Excess" is confirmed by the visible presence of undissolved solid.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a 0.22 µm syringe filter compatible with the solvent. This step is critical to ensure no solid particulates are carried over into the analysis.
-
Quantification: Dilute the clarified supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or HPLC-CAD.
-
Solubility Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Workflow for Solubility Determination
Caption: Shake-Flask Method for Equilibrium Solubility.
Structural Elucidation via Nuclear Magnetic Resonance (NMR)
Predicted ¹H and ¹³C NMR Spectral Data
The protonated heterocyclic ring system results in a complex, non-first-order splitting pattern. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for definitive assignments.[12][13]
Structure and Numbering:
(Note: Numbering starts from Oxygen as 1, Nitrogen as 2)
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Expected Splitting |
| C₃ | ~3.8 - 4.2 | ~65 - 75 | Diastereotopic protons, complex multiplets (dd or ddd). Coupled to C₄ and C₅ protons. |
| C₄ | ~4.5 - 4.9 | ~70 - 80 | Methine proton (CH-OH), multiplet. Coupled to C₃ and C₅ protons. Deshielded by adjacent O and OH groups. |
| C₅ | ~3.2 - 3.6 | ~50 - 60 | Diastereotopic protons, complex multiplets. Coupled to C₃ and C₄ protons. |
| -OH | Broad, variable | - | Exchangeable proton, signal may be broad and its position is solvent-dependent. |
| -NH₂⁺- | Broad, variable | - | Exchangeable protons, signal will be broad and its position is highly dependent on solvent and concentration. |
Disclaimer: These are estimated chemical shifts based on typical values for similar structural motifs. Actual experimental values may vary based on solvent, concentration, and temperature.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Purity is a non-negotiable parameter in pharmaceutical development. RP-HPLC is the workhorse technique for separating the main compound from any potential impurities arising from synthesis or degradation.
Causality in Method Development
(S)-Isoxazolidin-4-ol hydrochloride is a polar, small molecule that lacks a strong UV chromophore. This presents two primary challenges for RP-HPLC analysis: poor retention on standard C18 columns and low sensitivity with UV detection.[14]
-
Retention: To retain this polar analyte, a polar-embedded or polar-endcapped C18 column is recommended. Alternatively, an ion-pairing agent (e.g., heptafluorobutyric acid, HFBA) can be added to the mobile phase to form a more hydrophobic complex, thereby increasing retention.[15]
-
Detection: Given the absence of a significant chromophore, UV detection at low wavelengths (e.g., 200-210 nm) is possible but may suffer from low sensitivity and baseline noise. A more robust approach is to use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which do not rely on chromophores. Alternatively, pre-column derivatization with a UV-active or fluorescent tag can be employed for trace-level analysis.[14]
Experimental Protocol: Purity Determination by RP-HPLC
-
Column: Polar-endcapped C18 (e.g., 150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: Charged Aerosol Detector (CAD) or UV at 205 nm
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.
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Holmes, S. T., et al. (2022). Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Crystal Growth & Design. [Link]
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